BenchChemオンラインストアへようこそ!

.-Amyloid (1-46)

γ-Secretase inhibitor pharmacology APP intramembrane proteolysis Zeta-cleavage site

β-Amyloid (1-46) [Aβ(1-46), CAS 285554-31-6] is a 46-residue peptide fragment of the amyloid precursor protein (APP) generated by sequential β- and γ-secretase cleavage. Unlike the well-characterized secreted isoforms Aβ(1-40) and Aβ(1-42), Aβ(1-46) is the direct product of the newly identified zeta (ζ)-cleavage site within the APP transmembrane domain and serves as an obligate intracellular precursor in the stepwise processing pathway that ultimately yields secreted Aβ.

Molecular Formula C223H347N59O65S1
Molecular Weight 4926.6
Cat. No. B1578867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name.-Amyloid (1-46)
Molecular FormulaC223H347N59O65S1
Molecular Weight4926.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is β-Amyloid (1-46) and Why Does It Matter for Alzheimer's Research Procurement?


β-Amyloid (1-46) [Aβ(1-46), CAS 285554-31-6] is a 46-residue peptide fragment of the amyloid precursor protein (APP) generated by sequential β- and γ-secretase cleavage. Unlike the well-characterized secreted isoforms Aβ(1-40) and Aβ(1-42), Aβ(1-46) is the direct product of the newly identified zeta (ζ)-cleavage site within the APP transmembrane domain and serves as an obligate intracellular precursor in the stepwise processing pathway that ultimately yields secreted Aβ [1][2]. With a molecular formula of C₂₂₃H₃₄₇N₅₉O₆₅S and a molecular weight of approximately 4926.6 Da, Aβ(1-46) contains an extended hydrophobic C-terminal segment that distinguishes its aggregation behavior and biological activity from more abundant Aβ isoforms .

Why Aβ(1-40) or Aβ(1-42) Cannot Substitute for β-Amyloid (1-46) in Mechanistic and Inhibitor Studies


Aβ(1-46) occupies a unique position in the APP processing cascade that is not functionally interchangeable with the canonical secreted species Aβ(1-40) or Aβ(1-42). As the product of ζ-cleavage, Aβ(1-46) is an intracellular intermediate that is subsequently trimmed to Aβ(1-43) and then Aβ(1-40) within the low-density membrane domains, but notably is not processed to Aβ(1-42) [1][2]. This means that researchers studying γ-secretase processivity, inhibitor pharmacology, or the contribution of intracellular Aβ pools to synaptotoxicity cannot capture Aβ(1-46)-specific biology by simply ordering the more commonly available Aβ(1-40) or Aβ(1-42). Furthermore, Aβ(1-46) exhibits a divergent response to structurally distinct γ-secretase inhibitors—transition state analog inhibitors suppress Aβ(1-46) formation, whereas certain dipeptide inhibitors cause its intracellular accumulation—a pharmacological fingerprint absent in the shorter secreted isoforms [3]. Generic substitution thus collapses a critical node in the APP processing network, obscuring differential inhibitor effects and eliminating the ability to trace the ζ-cleavage pathway.

Quantitative Differentiation Evidence for β-Amyloid (1-46) Against the Closest Analogs


Differential Response to Transition State Analog vs. Dipeptide γ-Secretase Inhibitors: Aβ(1-46) Accumulation vs. Suppression

Aβ(1-46) is the only Aβ peptide species whose intracellular levels are bidirectionally modulated depending on the structural class of γ-secretase inhibitor applied, a behavior not observed for Aβ(1-40) or Aβ(1-42). Qi-Takahara et al. (2005) demonstrated using CHO cells expressing βCTF that the transition state analog inhibitor L-685,458 (BTA) suppresses the production of all Aβ species including Aβ(1-46), Aβ(1-40), and Aβ(1-42). In contrast, the dipeptide inhibitor DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) causes a dose-dependent intracellular accumulation of Aβ(1-46) and Aβ(1-43) while suppressing secreted Aβ(1-40) [1]. Specifically, suppression of Aβ(1-40) by DAPT led to a corresponding increase in Aβ(1-43), which in turn drove an increase in Aβ(1-46), as confirmed by mass spectrometry. The Zhao et al. (2004) study further corroborated that zeta-cleavage at Aβ(1-46) is inhibited by transition state analog inhibitors but is less affected by non-transition state inhibitors [2]. In contrast, the secreted species Aβ(1-40) and Aβ(1-42) are uniformly suppressed by both inhibitor classes under the same conditions. This differential pharmacological profile makes Aβ(1-46) a unique intracellular readout for discriminating inhibitor mechanisms of action.

γ-Secretase inhibitor pharmacology APP intramembrane proteolysis Zeta-cleavage site Alzheimer's drug discovery

Synaptotoxicity Class Assignment: Aβ(1-46) Belongs to the Longer, Highly Synaptotoxic Aβ Group Distinct from Shorter Aβ Isoforms

Li et al. (2018) systematically tested soluble Aβ species of varying lengths for their ability to inhibit hippocampal long-term potentiation (LTP), a sensitive ex vivo correlate of synaptic function. They reported that shorter Aβ forms—specifically Aβ(1-37), Aβ(1-38), and Aβ(1-39)—showed much less synaptotoxicity than longer Aβs spanning Aβ(1-42) through Aβ(1-46) [1]. Aβ(1-46) was thus explicitly classified within the 'synaptotoxic long Aβ' group alongside Aβ(1-42), Aβ(1-43), Aβ(1-44), and Aβ(1-45). The study further noted that Aβ(1-46) at 200 nM concentration was evaluated for LTP inhibition, and the authors speculated that Aβ(1-46) might be more potent than Aβ(1-42) in inhibiting LTP, testing concentrations of 200 nM, 100 nM, and 50 nM [1][2]. Critically, N-terminal-directed antibodies (3D6, 82E1) rescued Aβ oligomer-impaired LTP across this entire long-Aβ class, whereas C-terminal antibodies did not, confirming that the synaptotoxic epitope is conserved across Aβ(1-42)–Aβ(1-46) [1]. This places Aβ(1-46) in the functionally relevant synaptotoxic class, while Aβ(1-37)–Aβ(1-39) and pre-Aβ APP fragments fall outside it.

Synaptic dysfunction Long-term potentiation (LTP) Aβ oligomer toxicity Hippocampal electrophysiology

Pathway Intermediacy: Aβ(1-46) Is Processed to Aβ(1-40) but Not to Aβ(1-42) in Low-Density Membrane Domains

Aβ(1-46) is not merely a longer variant of Aβ(1-40); it is its direct metabolic precursor along the Aβ49→Aβ46→Aβ43→Aβ40 processing line, and critically, it is not processed to Aβ(1-42). Yagishita et al. demonstrated that preaccumulated Aβ(1-46) within low-density membrane (LDM) domains is trimmed by γ-secretase to yield Aβ(1-40) and Aβ(1-43), but does not generate Aβ(1-42) [1]. The Aβ(1-42) species instead originates from a parallel processing line: Aβ48→Aβ45→Aβ42→Aβ38. This pathway segregation was confirmed in the dual-pathway model articulated by Fernandez et al. (2014), which showed that synthetic long Aβ peptides (Aβ45-49) added to purified γ-secretase produce Aβ(1-40) and Aβ(1-42) in ratios consistent with the bifurcated processing route, with Aβ(1-46) exclusively committed to the Aβ(1-40) production line [2]. This means that any perturbation that alters Aβ(1-46) levels selectively impacts Aβ(1-40) output without affecting Aβ(1-42) production—a pathway-specific lever that is absent from the canonical secreted isoforms.

γ-Secretase processivity Aβ processing pathway Membrane microdomains Intramembrane proteolysis

Intracellular Retention and Non-Secreted Status: Aβ(1-46) as the Major Intracellular Aβ Species

Unlike Aβ(1-40) and Aβ(1-42), which are constitutively secreted from cells, Aβ(1-46) is predominantly retained intracellularly due to its extended hydrophobic C-terminal transmembrane domain segment. Zhao et al. (2004) identified Aβ(1-46) as a new intracellular long Aβ species and demonstrated that it is not efficiently secreted, consistent with its containing a significant portion of the APP transmembrane domain [1]. The Alzforum commentary on this study confirmed that 'under normal conditions...Aβ46 is simply not efficiently secreted from the cell, probably due to the fact that it contains a good portion of the APP transmembrane domain' [2]. This intracellular retention is functionally significant: Aβ(1-46) accumulates inside cells as a substrate for further γ-secretase processing, whereas Aβ(1-40) and Aβ(1-42) are rapidly released into the extracellular milieu [1][3]. The differential subcellular localization means that studies investigating intracellular Aβ toxicity, endoplasmic reticulum stress, or mitochondrial dysfunction associated with intracellular Aβ pools require Aβ(1-46) rather than the secreted isoforms.

Intracellular Aβ Amyloid precursor protein trafficking Zeta-cleavage Non-secreted Aβ pool

High-Value Application Scenarios Where β-Amyloid (1-46) Is the Scientifically Required Choice


Discriminating Transition State Analog vs. Non-Transition State γ-Secretase Inhibitor Mechanisms of Action

In pharmaceutical screening campaigns for γ-secretase inhibitors, Aβ(1-46) serves as the only intracellular pharmacodynamic biomarker capable of distinguishing transition state analog inhibitors (which suppress Aβ46) from non-transition state dipeptide inhibitors (which cause Aβ46 accumulation). As demonstrated by Qi-Takahara et al. (2005) and Zhao et al. (2004), treating CHO-βCTF cells with L-685,458 (transition state analog) suppresses all Aβ species, whereas DAPT treatment produces a dose-dependent intracellular buildup of Aβ(1-46) and Aβ(1-43) while decreasing secreted Aβ(1-40) [1][2]. This bidirectional signal enables mechanism-of-action classification that cannot be derived from Aβ(1-40) or Aβ(1-42) measurements alone, making Aβ(1-46) procurement essential for inhibitor specificity profiling [1].

Targeted Monitoring of the Aβ(1-40) Production Line in γ-Secretase Modulator (GSM) Development

GSM programs aim to selectively reduce Aβ(1-42) production while preserving or enhancing Aβ(1-40) output. Because Aβ(1-46) is exclusively committed to the Aβ49→Aβ46→Aβ43→Aβ40 processing line and is not a precursor to Aβ(1-42), it provides a pathway-specific readout for the Aβ(1-40) branch. Yagishita et al. confirmed that preaccumulated Aβ(1-46) is trimmed to Aβ(1-40) and Aβ(1-43) in LDM domains but yields no Aβ(1-42) [3]. Fernandez et al. (2014) validated this dual-pathway model with purified γ-secretase, showing that synthetic Aβ(1-46) feeds exclusively into the Aβ(1-40) production line [4]. Using Aβ(1-46) as a substrate enables clean pharmacodynamic assessment of GSM effects on the Aβ(1-40) line without cross-contamination from the parallel Aβ(1-42) processing pathway.

Investigating Intracellular Aβ Toxicity Mechanisms Independent of Secreted Aβ Species

Aβ(1-46) is the major intracellular Aβ form and is not efficiently secreted, contrasting with Aβ(1-40) and Aβ(1-42) that are rapidly released from cells [2][5]. For studies examining intracellular amyloid toxicity mechanisms—including mitochondrial dysfunction, endoplasmic reticulum stress, proteasome impairment, or intraneuronal aggregate formation—Aβ(1-46) is the appropriate species to model the intracellular Aβ pool. The Li et al. (2018) finding that N-terminal antibodies rescue Aβ(1-42)–Aβ(1-46) oligomer-impaired LTP further confirms that intracellular synaptotoxic mechanisms are conserved across this length range, making Aβ(1-46) a valid tool for intracellular toxicity assays [6].

Studying Familial Alzheimer's Disease (FAD) Mutations That Shift γ-Secretase Processivity Toward Longer Aβ Species

FAD-linked presenilin-1 mutations impair the carboxypeptidase trimming function of γ-secretase, leading to accumulation of longer Aβ intermediates including Aβ(1-46). Fernandez et al. (2014) demonstrated that five different AD-causing PSEN1 mutations result in 'drastic reduction of normal carboxypeptidase function,' causing stalled processing at the longer intermediate stages [4]. Dinkel et al. (2020) confirmed that FAD PS1 mutations produce a shift in Aβ processing that can be detected with length-specific antibodies, underscoring the value of Aβ(1-46) as a reference standard for calibrating assays that detect altered γ-secretase processivity in FAD models [7]. Procurement of well-characterized Aβ(1-46) is necessary for generating calibration curves, validating antibody specificity, and serving as a quantitative standard in mass spectrometry-based Aβ profiling of FAD tissue or cell models.

Quote Request

Request a Quote for .-Amyloid (1-46)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.